20-Hydroxyicosansäure

Übersicht

Beschreibung

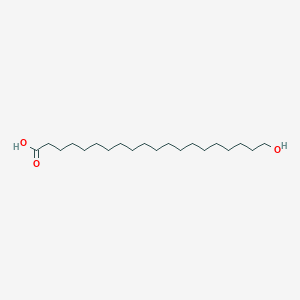

20-Hydroxyarachidonsäure ist ein hydroxyliertes Derivat der Arachidonsäure, einer gesättigten Fettsäure mit einer 20-Kohlenstoffkette. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen biologischen Aktivitäten von großem Interesse. Sie wird häufig im Zusammenhang mit dem Lipidstoffwechsel und ihrer Rolle in verschiedenen physiologischen Prozessen untersucht.

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 20-Hydroxyarachidonsäure beinhaltet typischerweise die Hydroxylierung von Arachidonsäure. Eine gängige Methode ist die Verwendung von Cytochrom-P450-Enzymen, die die Hydroxylierung an der 20. Kohlenstoffposition katalysieren. Diese enzymatische Reaktion erfordert spezifische Bedingungen, darunter das Vorhandensein von Sauerstoff und Kofaktoren wie NADPH .

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 20-Hydroxyarachidonsäure durch biotechnologische Verfahren unter Verwendung mikrobieller Fermentation erreicht werden. Beispielsweise können bestimmte Hefestämme wie Candida bombicola verwendet werden, um Arachidonsäure in ihre hydroxylierte Form umzuwandeln . Diese Methode ist aufgrund ihrer Effizienz und Skalierbarkeit vorteilhaft.

Wissenschaftliche Forschungsanwendungen

20-Hydroxyarachidonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Modellverbindung verwendet, um Hydroxylierungsreaktionen und den Lipidstoffwechsel zu untersuchen.

Biologie: Sie spielt eine Rolle bei der Zellsignalisierung und der Membranfluidität, was sie zu einem interessanten Thema in der Zellbiologie macht.

Medizin: Ihre potenziellen entzündungshemmenden und vasokonstriktiven Eigenschaften werden für therapeutische Anwendungen untersucht.

5. Wirkmechanismus

Die biologischen Wirkungen von 20-Hydroxyarachidonsäure werden hauptsächlich durch ihre Interaktion mit Zellmembranen und spezifischen Rezeptoren vermittelt. Sie kann die Aktivität von Ionenkanälen und Enzymen modulieren und so verschiedene zelluläre Prozesse wie Entzündungen, Vasokonstriktion und Signaltransduktion beeinflussen. Der Cytochrom-P450-Weg ist entscheidend für ihren Stoffwechsel und die Entstehung von bioaktiven Metaboliten .

Ähnliche Verbindungen:

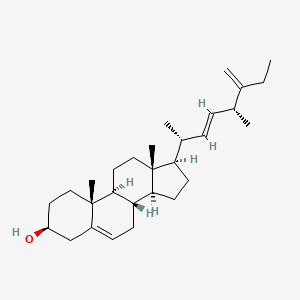

Arachidonsäure: Eine mehrfach ungesättigte Fettsäure mit vier Doppelbindungen, bekannt für ihre Rolle bei Entzündungen und Zellsignalisierung.

20-Hydroxyeicosatetraensäure (20-HETE): Ein hydroxyliertes Derivat von Arachidonsäure, das an der Regulation des Blutdrucks und der Nierenfunktion beteiligt ist.

Einzigartigkeit: 20-Hydroxyarachidonsäure ist aufgrund ihrer gesättigten Natur und der spezifischen Hydroxylierung am 20. Kohlenstoff einzigartig. Im Gegensatz zu Arachidonsäure enthält sie keine Doppelbindungen, was ihre Reaktivität und biologischen Funktionen beeinflusst. Im Vergleich zu 20-Hydroxyeicosatetraensäure hat sie eine einfachere Struktur, was sie zu einem wertvollen Modell für die Untersuchung von Hydroxylierung und Lipidstoffwechsel macht .

Wirkmechanismus

Target of Action

20-Hydroxyicosanoic acid, also known as ω-Hydroxy C20:0 fatty acid, is primarily used in long chain ω-hydroxy fatty acid studies . .

Mode of Action

It is known to be involved in long chain ω-hydroxy fatty acid studies

Biochemical Pathways

It is known to be used in studies of long chain ω-hydroxy fatty acids , which suggests it may play a role in lipid metabolism or related pathways.

Result of Action

As it is used in long chain ω-hydroxy fatty acid studies , it may have effects related to lipid metabolism or other related cellular processes.

Biochemische Analyse

Biochemical Properties

20-Hydroxyicosanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of long-chain fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of fatty acids. This interaction is crucial for the metabolism and regulation of fatty acids in the body .

Cellular Effects

20-Hydroxyicosanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammation. Additionally, 20-Hydroxyicosanoic acid can modulate cell signaling pathways, such as the PPAR (peroxisome proliferator-activated receptor) pathway, which plays a role in lipid metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of 20-Hydroxyicosanoic acid involves its binding interactions with specific biomolecules. It acts as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. This activation results in the upregulation of genes involved in fatty acid oxidation and energy metabolism. Additionally, 20-Hydroxyicosanoic acid can inhibit certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20-Hydroxyicosanoic acid can change over time. The compound is relatively stable when stored at room temperature and can be used for up to 12 months. Its stability can be affected by factors such as temperature and light exposure. Long-term studies have shown that 20-Hydroxyicosanoic acid can have sustained effects on cellular function, particularly in terms of lipid metabolism and inflammation .

Dosage Effects in Animal Models

The effects of 20-Hydroxyicosanoic acid vary with different dosages in animal models. At low doses, it can enhance fatty acid oxidation and improve metabolic health. At high doses, it may cause toxic or adverse effects, such as liver damage and inflammation. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of 20-Hydroxyicosanoic acid .

Metabolic Pathways

20-Hydroxyicosanoic acid is involved in several metabolic pathways, including the beta-oxidation of fatty acids. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in the transport and oxidation of fatty acids in the mitochondria. These interactions are crucial for maintaining energy homeostasis and regulating lipid metabolism .

Transport and Distribution

Within cells and tissues, 20-Hydroxyicosanoic acid is transported and distributed by specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and is distributed to various cellular compartments, including the mitochondria and endoplasmic reticulum. This distribution is essential for its role in lipid metabolism and energy production .

Subcellular Localization

20-Hydroxyicosanoic acid is localized in specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action. The subcellular localization of 20-Hydroxyicosanoic acid is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy Arachidic Acid typically involves the hydroxylation of arachidic acid. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 20th carbon position. This enzymatic reaction requires specific conditions, including the presence of oxygen and cofactors such as NADPH .

Industrial Production Methods: In an industrial setting, the production of 20-Hydroxy Arachidic Acid can be achieved through biotechnological processes involving microbial fermentation. For instance, certain strains of yeast, such as Candida bombicola, can be used to convert arachidic acid into its hydroxylated form . This method is advantageous due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 20-Hydroxyarachidonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann weiter oxidiert werden, um Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Hydroxylgruppe kann reduziert werden, um den entsprechenden Alkan zu bilden.

Substitution: Die Hydroxylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können Substitutionsreaktionen erleichtern.

Wichtigste gebildete Produkte:

Oxidation: Bildung von 20-Ketoarachidonsäure oder 20-Carboxyarachidonsäure.

Reduktion: Bildung von Arachidonsäure.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.

Vergleich Mit ähnlichen Verbindungen

Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cell signaling.

20-Hydroxy Eicosatetraenoic Acid (20-HETE): A hydroxylated derivative of arachidonic acid, involved in the regulation of blood pressure and renal function.

Uniqueness: 20-Hydroxy Arachidic Acid is unique due to its saturated nature and specific hydroxylation at the 20th carbon. Unlike arachidonic acid, it does not have double bonds, which affects its reactivity and biological functions. Compared to 20-Hydroxy Eicosatetraenoic Acid, it has a simpler structure, making it a valuable model for studying hydroxylation and lipid metabolism .

Eigenschaften

IUPAC Name |

20-hydroxyicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h21H,1-19H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDIWYKSFMPIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

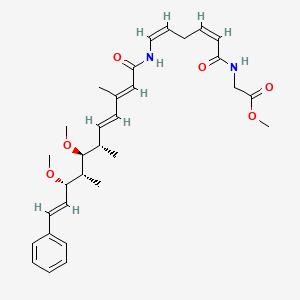

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)